molecular formula C21H24N2O4S B11079740 Ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11079740
M. Wt: 400.5 g/mol
InChI Key: TVBXWKRIVSDOPD-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis involves condensation under microwave irradiation.
    • Starting materials: (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .
    • Yield: Moderate (70%).
    • Characterization methods: UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS.
  • Chemical Reactions Analysis

    • Reactions: Notably, this compound undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents: These reactions often involve β-dicarbonyl compounds and amines.
    • Major products: Detailed analysis of specific products would require further investigation.
  • Scientific Research Applications

      Biology: Investigate its impact on cellular processes.

      Medicine: Explore its pharmacological properties.

      Industry: Evaluate its industrial uses.

  • Mechanism of Action

    • Molecular targets: Further research needed to identify specific targets.
    • Pathways: Investigate how it affects cellular pathways.
  • Comparison with Similar Compounds

    • Uniqueness: Highlight its distinct features.
    • Similar compounds: Further literature review required.

    Remember that this compound is relatively new, and ongoing research will likely reveal more about its properties and applications

    Properties

    Molecular Formula

    C21H24N2O4S

    Molecular Weight

    400.5 g/mol

    IUPAC Name

    ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

    InChI

    InChI=1S/C21H24N2O4S/c1-3-27-21(26)16-13(2)17(19(25)22-15-11-7-8-12-15)28-20(16)23-18(24)14-9-5-4-6-10-14/h4-6,9-10,15H,3,7-8,11-12H2,1-2H3,(H,22,25)(H,23,24)

    InChI Key

    TVBXWKRIVSDOPD-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=CC=C3

    Origin of Product

    United States

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